2-(2,4-Dimethylphenyl)imidazole-5-methanol
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Overview
Description
2-(2,4-Dimethylphenyl)imidazole-5-methanol is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . It belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are efficient and can be conducted on a gram scale .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dimethylphenyl)imidazole-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(2,4-Dimethylphenyl)imidazole-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2,4-Dimethylphenyl)imidazole: A closely related compound with similar structural features.
2-(2,4-Dimethylphenyl)imidazole-4-methanol: Another derivative with a different substitution pattern.
Uniqueness: 2-(2,4-Dimethylphenyl)imidazole-5-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[2-(2,4-dimethylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-8-3-4-11(9(2)5-8)12-13-6-10(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14) |
InChI Key |
SWWHCNPMFRYKFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=C(N2)CO)C |
Origin of Product |
United States |
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